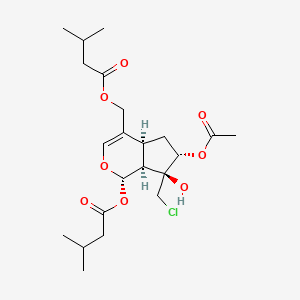
MBDB-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MBDB-d3 (hydrochloride) contains three deuterium atoms. It is intended for use as an internal standard for the quantification of MBDB by GC- or LC-mass spectrometry. MBDB is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for methyl group at the α-carbon. Like MDMA, MBDB is an entactogen that potently inhibits monoamine uptake. This product is intended for forensic and research purposes.
Scientific Research Applications
Pharmacological Classification and Discriminative Stimulus Properties
- MBDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine), as part of a group called entactogens, has been studied for its unique pharmacological properties. It's shown that MBDB shares discriminative stimulus properties with MDMA (3,4-methylenedioxymethamphetamine), differentiating it from both stimulants and hallucinogens. This indicates a potential unique class of compounds with specific behavioral and pharmacological effects (Oberlender & Nichols, 2004).
Analytical Identification and Detection
- MBDB has been a subject of research in analytical toxicology. Studies have developed methods for the identification of MBDB and its metabolites in biological specimens like urine, saliva, and sweat, using techniques such as gas chromatography-mass spectrometry. This plays a crucial role in forensic toxicology and drug monitoring (Kintz, 1997).
Non-Destructive Identification in Illegal Drug Inspection
- Research has also focused on the non-destructive identification of MBDB through transient absorption spectroscopy in the visible and near-IR wavelength range. This method, utilizing nanosecond transient absorption spectroscopy, provides a potential tool for inspecting illegal drugs, especially when dissolved in liquids, without destroying the sample (Sato et al., 2008).
Behavioral and Neuropharmacological Effects
- Studies have evaluated the behavioral effects of MBDB and its derivatives, revealing insights into its action on locomotor activity and exploratory behavior in animal models. These findings contribute to understanding the neuropharmacological profile and potential risks associated with MBDB use (Bronson et al., 1995).
Metabolism and Enzymatic Involvement
- Research has identified the cytochrome P450 isozymes involved in the stereoselective metabolism of MBDB. This study contributes to the understanding of the pharmacokinetics of MBDB and the role of different enzymes in its biotransformation (Meyer et al., 2009).
Toxicokinetic Studies
- Toxicokinetic studies of amphetamine-derived designer drugs, including MBDB, provide valuable data on their metabolic pathways, toxicological profiles, and effects on monoamine neurotransmission. These insights are critical for assessing the risks associated with these substances (Maurer et al., 2000).
properties
Molecular Formula |
C12H14D3NO2 · HCl |
|---|---|
Molecular Weight |
246.8 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H/i2D3; |
InChI Key |
LFXXIXAVEJVYGY-MUTAZJQDSA-N |
SMILES |
CCC(NC([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl |
synonyms |
N-Methyl-1,3-Benzodioxolylbutanamine-d3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






